3,9-Dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
3,9-Dioxaspiro[55]undecane-2,4-dione is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with two oxygen atoms incorporated into the ring system Spiro compounds are known for their distinct three-dimensional structures, which often impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a diketone with a diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,9-Dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3,9-Dioxaspiro[5
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities, such as antifungal and insecticidal properties, have been explored.
Medicine: Research has investigated its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and catalysts.
Mechanism of Action
The mechanism by which 3,9-Dioxaspiro[5.5]undecane-2,4-dione exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to distinct biological effects. In catalytic applications, the compound’s structure can facilitate specific reaction pathways, enhancing the efficiency and selectivity of the catalytic process.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione: This compound shares a similar spirocyclic structure but differs in the position of the oxygen atoms.
3,9-Diazaspiro[5.5]undecane-2,4-dione: This compound contains nitrogen atoms in place of oxygen, leading to different chemical properties and reactivity.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have both oxygen and sulfur atoms in the spirocyclic structure, offering unique reactivity.
Uniqueness
3,9-Dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific arrangement of oxygen atoms within the spirocyclic framework. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, which can be leveraged in various applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
3,9-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7-5-9(6-8(11)13-7)1-3-12-4-2-9/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPPXQOLVMGDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)OC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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